4-fluoro-N-(3-methylpyridin-4-yl)benzamide
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Overview
Description
4-fluoro-N-(3-methylpyridin-4-yl)benzamide is a chemical compound with the molecular formula C13H11FN2O It is a benzamide derivative that features a fluorine atom and a methylpyridinyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(3-methylpyridin-4-yl)benzamide typically involves the condensation of 4-fluorobenzoic acid with 3-methyl-4-aminopyridine. This reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction proceeds through the formation of an amide bond between the carboxylic acid and the amine group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(3-methylpyridin-4-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can modify the functional groups on the pyridine ring .
Scientific Research Applications
4-fluoro-N-(3-methylpyridin-4-yl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-fluoro-N-(3-methylpyridin-4-yl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may target mitogen-activated protein kinase pathways, which are involved in cell signaling and regulation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-fluoro-N-(3-methylpyridin-4-yl)benzamide is unique due to the presence of both a fluorine atom and a methylpyridinyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H11FN2O |
---|---|
Molecular Weight |
230.24 g/mol |
IUPAC Name |
4-fluoro-N-(3-methylpyridin-4-yl)benzamide |
InChI |
InChI=1S/C13H11FN2O/c1-9-8-15-7-6-12(9)16-13(17)10-2-4-11(14)5-3-10/h2-8H,1H3,(H,15,16,17) |
InChI Key |
UKYNYWPCJONEBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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